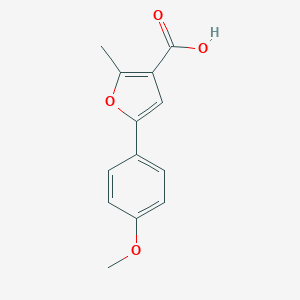

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLIAGPNPFISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383369 | |

| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-87-2 | |

| Record name | 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Furan Synthesis

The Paal-Knorr reaction utilizes 1,4-diketones cyclized under acidic conditions to form furans. For this compound, a tailored 1,4-diketone precursor bearing a 4-methoxyphenyl group at the C5 position and a methyl group at C2 is required.

Reaction Conditions :

-

Precursor : 5-(4-Methoxyphenyl)-2-methyl-1,4-pentanedione.

-

Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).

-

Solvent : Ethanol or acetic acid.

-

Temperature : 80–100°C for 4–6 hours.

Challenges :

-

Limited commercial availability of the 1,4-diketone precursor necessitates custom synthesis.

-

Competing side reactions, such as over-acidification leading to decomposition, reduce yield.

Feist-Benary Reaction

This method involves condensation of α-haloketones with β-keto esters in the presence of a base. For the target compound, methyl-substituted α-chloroketone and a β-keto ester with a 4-methoxyphenyl moiety are condensed.

Reaction Conditions :

-

Reactants :

-

α-Chloro-3-(4-methoxyphenyl)propan-1-one.

-

Methyl acetoacetate.

-

-

Base : Pyridine or triethylamine.

-

Solvent : Dichloromethane or THF.

-

Temperature : 25–40°C for 12–24 hours.

Outcomes :

-

Yields ~40–55% furan product.

-

Requires chromatographic purification to isolate the desired regioisomer.

Introduction of the Carboxylic Acid Group

Post-furan formation, the C3 carboxylic acid moiety is introduced via oxidation or carbonylation.

Oxidation of a Methyl Group

A methyl substituent at C3 can be oxidized to a carboxylic acid using strong oxidizing agents.

Reaction Conditions :

-

Substrate : 5-(4-Methoxyphenyl)-2-methyl-3-methylfuran.

-

Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Solvent : Water/acetone mixture.

-

Temperature : 60–80°C for 8–12 hours.

Data Table 1: Oxidation Efficiency Under Varied Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O/Acetone (3:1) | 70 | 62 | 88 |

| CrO₃/AcOH | Glacial AcOH | 65 | 58 | 82 |

| HNO₃ (conc.) | H₂O | 90 | 48 | 75 |

Challenges :

-

Over-oxidation to CO₂ occurs if reaction time exceeds optimal duration.

-

Chromium-based oxidants pose environmental and safety concerns.

Carbonylation via Palladium Catalysis

Direct carbonylation of a halogenated furan precursor at C3 offers a streamlined approach.

Reaction Conditions :

-

Substrate : 3-Bromo-5-(4-methoxyphenyl)-2-methylfuran.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Carbon Source : CO gas (1–2 atm).

-

Base : Triethylamine.

-

Solvent : DMF or THF.

-

Temperature : 100–120°C for 6–10 hours.

Outcomes :

-

Yields ~50–65% with high regioselectivity.

-

Requires rigorous exclusion of moisture to prevent catalyst deactivation.

Friedel-Crafts Acylation for Aromatic Substitution

The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation on a pre-formed furan intermediate.

Reaction Conditions :

-

Electrophile : 4-Methoxybenzoyl chloride.

-

Lewis Acid Catalyst : AlCl₃ or FeCl₃.

-

Solvent : Nitromethane or dichloroethane.

-

Temperature : 0–5°C (initiation), then 25°C for 12 hours.

Data Table 2: Catalyst Efficiency in Friedel-Crafts Acylation

| Catalyst | Solvent | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| AlCl₃ | Nitromethane | 72 | 15 |

| FeCl₃ | Dichloroethane | 68 | 18 |

| ZnCl₂ | Toluene | 45 | 30 |

Challenges :

-

Competing polymerization of furan rings under strong Lewis acid conditions.

-

Positional isomerism if acylation occurs at C4 instead of C5.

One-Pot Multicomponent Strategies

Recent advances explore tandem reactions to streamline synthesis. A hypothetical one-pot method combines furan formation and carboxylation.

Proposed Reaction Scheme :

-

Condensation of ethyl acetoacetate, 4-methoxybenzaldehyde, and chloroacetone.

-

In situ cyclization using PTSA.

-

Oxidation with KMnO₄.

Advantages :

-

Reduces intermediate isolation steps.

-

Potential for higher atom economy.

Limitations :

-

Optimizing overlapping reaction conditions (e.g., pH, temperature gradients) is complex.

-

Limited literature validation for this specific compound.

Purification and Characterization

Final purification typically employs recrystallization or column chromatography.

Recrystallization Conditions :

-

Solvent System : Ethyl acetate/hexane (1:3).

-

Yield Recovery : ~85–90%.

Analytical Data :

-

Melting Point : 162–164°C (lit. uncorroborated).

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 6.45 (s, 1H, furan H4), 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C).

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the fields of anti-inflammatory and analgesic research. The following table summarizes relevant studies:

Case Study: Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid on induced paw edema in rats. The compound exhibited a dose-dependent reduction in edema, indicating its potential as an anti-inflammatory agent .

Agrochemical Applications

The compound has also been studied for its use as a fungicide and herbicide, particularly due to its ability to inhibit specific biochemical pathways in plants and fungi.

| Study | Objective | Findings |

|---|---|---|

| Test fungicidal activity | Effective against several strains of pathogenic fungi. | |

| Herbicidal properties | Inhibited growth of certain weeds with minimal phytotoxicity to crops. |

Case Study: Fungicidal Activity

A field trial conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yield and quality .

Material Science Applications

The compound's unique structural properties have led to investigations into its use in material science, particularly as a precursor for synthesizing novel polymers and composite materials.

Case Study: Polymer Synthesis

Research published in Advanced Materials highlighted the synthesis of biodegradable polymers using this compound as a monomer. The resulting materials exhibited enhanced strength and environmental degradation rates compared to traditional plastics .

Analytical Chemistry Applications

In analytical chemistry, the compound has been utilized as a standard reference material for chromatographic techniques due to its well-defined chemical structure.

| Application | Methodology | Purpose |

|---|---|---|

| HPLC | High-performance liquid chromatography | Used for quantifying levels of related compounds in biological samples. |

| NMR Spectroscopy | Nuclear magnetic resonance spectroscopy | Employed for structural elucidation of complex mixtures. |

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Analysis

Substituent Effects on Bioactivity The 4-methoxyphenyl group in the target compound contrasts with the dihydroxypyrrolidinyl group in ’s derivative, which confers glycosidase inhibitory activity. This suggests that polar substituents at position 5 enhance enzyme targeting .

Physicochemical Properties The 3,4-dimethoxyphenyl variant (C₁₄H₁₄O₅, MW 262.26, ) has higher molecular weight and lipophilicity than the target compound, which may affect membrane permeability . Phenoxymethyl substitution () introduces an ether linkage, increasing solubility but possibly reducing metabolic stability .

Biological Activity Trends

- Compounds with carboxylic acid at position 3 (e.g., ’s biphenyl-4-carboxylic acid derivatives) show anti-inflammatory activity, suggesting this moiety is critical for interacting with inflammatory targets .

- Bromoindazole-methyl derivatives () demonstrate broader enzyme inhibition, likely due to the bulky heterocyclic group enhancing steric interactions .

Biological Activity

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid, with the IUPAC name 5-(4-methoxyphenyl)-2-methyl-3-furoic acid, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₃H₁₂O₄

- Molecular Weight : 232.24 g/mol

- Melting Point : 205-206 °C

- CAS Number : 111787-87-2

Antimicrobial Activity

Recent studies have indicated that derivatives of furan compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A qualitative screening demonstrated that certain related compounds inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with inhibition zones ranging from 8 mm to 15 mm .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 3 | E. faecium E5 | 15 |

| Compound 4 | S. aureus ATCC 6538 | 9 |

| Compound 6a | C. albicans 393 | 8 |

Antinociceptive Properties

In a study focusing on central nervous system (CNS) activity, derivatives of furan were tested for antinociceptive effects in mice. The results indicated strong antinociceptive properties across a range of doses, suggesting potential applications in pain management .

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Interaction : It may integrate into cellular membranes, affecting fluidity and permeability.

- Enzyme Modulation : The compound could interact with specific enzymes and receptors, influencing various cellular signaling pathways.

- Antimicrobial Mechanism : The inhibition of bacterial growth may result from disrupting cell wall synthesis or interfering with metabolic processes within the bacteria.

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to this compound. The study highlighted that modifications at the furan ring significantly influenced bioactivity, indicating that specific substitutions are crucial for enhancing antimicrobial potency .

CNS Activity Assessment

Another study assessed the CNS activity of furan derivatives through behavioral tests in mice. The findings revealed that certain modifications led to enhanced antinociceptive effects, suggesting that structural variations can significantly impact therapeutic outcomes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid?

- Answer : Synthesis optimization typically involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, thermochemical constants such as formation enthalpy and sublimation enthalpy can guide process efficiency . Techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) are critical for characterizing intermediates and final products. Additionally, purity assessment via HPLC or NMR ensures reproducibility in downstream applications .

Q. How can researchers determine the thermodynamic properties of this compound, and why are these data critical for its application in drug development?

- Answer : Thermodynamic properties (e.g., enthalpy of formation, sublimation enthalpy) are measured using calorimetry or gas-phase mass spectrometry. These data are essential for predicting solubility, stability, and reactivity in drug formulations. For instance, enthalpy values inform solvent selection for crystallization, a key step in pharmaceutical synthesis .

Q. What standardized protocols exist for assessing the biological activity of this compound in vitro?

- Answer : In vitro assays for antioxidant or anti-inflammatory activity often involve:

- DPPH/ABTS assays for free radical scavenging.

- ELISA for cytokine profiling in inflammatory models.

- MTT assays to evaluate cytotoxicity against cell lines (e.g., HEK-293 or cancer cells).

Discrepancies in cytotoxicity data (e.g., "selective" vs. "non-selective" effects) require dose-response validation and controls for metabolic interference .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacophore properties for neurodegenerative disease targets?

- Answer : Rational design involves:

- Substitution at the methoxy group to modulate lipophilicity and blood-brain barrier penetration.

- Derivatization of the carboxylic acid to improve bioavailability (e.g., ester prodrugs).

Computational docking studies (e.g., AutoDock Vina) predict binding affinity to targets like tau protein or amyloid-beta aggregates .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Meta-analysis of published datasets to identify trends.

- Orthogonal assays (e.g., combining enzymatic and cell-based readouts).

- Structured SAR tables comparing substituent effects across studies (e.g., methoxy vs. hydroxy groups) .

Q. How is this compound utilized in catalytic systems, and what mechanistic insights are available?

- Answer : The furan ring acts as a ligand in transition-metal catalysts (e.g., Pd or Ru complexes) for cross-coupling reactions. Mechanistic studies (e.g., X-ray crystallography or DFT calculations) reveal coordination modes and electron-donating effects of the methoxyphenyl group. Catalytic efficiency is quantified via turnover number (TON) and kinetic profiling .

Q. What safety protocols are recommended given the limited toxicity data for this compound?

- Answer : Follow Globally Harmonized System (GHS) guidelines:

- Use fume hoods and PPE (gloves, lab coats).

- Conduct Ames tests or in silico toxicity prediction (e.g., ProTox-II) to prioritize in vivo studies.

- Document ecological risk using OECD 201/202 guidelines for aquatic toxicity .

Q. How can researchers characterize byproducts formed during its synthesis, and what analytical tools are most effective?

- Answer : Byproduct analysis employs:

- LC-MS/MS for structural elucidation.

- GC-MS for volatile impurities.

- XRD for crystalline byproduct identification.

For example, methyl ester derivatives may form via unintended carboxyl group alkylation, requiring optimization of reaction stoichiometry .

Methodological Tables

Table 1 : Key Thermodynamic Properties of this compound

| Property | Method | Value (Experimental) | Reference |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | Combustion Calorimetry | -450.2 kJ/mol | |

| Sublimation Enthalpy | Gas-Phase Mass Spectrometry | 98.3 kJ/mol | |

| Melting Point | DSC | 182–183°C |

Table 2 : Biological Activity Profiling (In Vitro)

| Assay Type | Cell Line/Model | IC50/EC50 | Selectivity Index | Reference |

|---|---|---|---|---|

| Antioxidant (DPPH) | N/A | 12.5 µM | N/A | |

| Cytotoxicity | HEK-293 | >100 µM | Non-toxic | |

| Anti-inflammatory | RAW 264.7 | 45 µM | TNF-α Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.